molecular formula C2H2AsNa3O5 B12844707 Sodium 2-arsonatoacetate

Sodium 2-arsonatoacetate

Cat. No.: B12844707
M. Wt: 249.93 g/mol
InChI Key: FXLDTIDAEJIGOF-UHFFFAOYSA-K
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Description

Sodium 2-arsonatoacetate is an organoarsenic compound with the chemical formula C2H4AsNaO4

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 2-arsonatoacetate can be synthesized through the reaction of arsenic acid with sodium acetate under controlled conditions. The reaction typically involves the following steps:

  • Dissolving arsenic acid in water.
  • Adding sodium acetate to the solution.
  • Heating the mixture to facilitate the reaction.
  • Isolating the product through crystallization or precipitation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and more efficient purification techniques. The process generally includes:

  • Mixing arsenic acid and sodium acetate in a reactor.
  • Controlling the temperature and pH to optimize the reaction yield.
  • Using filtration and crystallization methods to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-arsonatoacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form higher oxidation state compounds.

    Reduction: It can be reduced to form lower oxidation state arsenic compounds.

    Substitution: It can participate in substitution reactions where the arsenic atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents can facilitate substitution reactions.

Major Products Formed

    Oxidation: Higher oxidation state arsenic compounds.

    Reduction: Lower oxidation state arsenic compounds.

    Substitution: Various substituted organoarsenic compounds.

Scientific Research Applications

Sodium 2-arsonatoacetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential effects on biological systems and its role in enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of sodium 2-arsonatoacetate involves its interaction with various molecular targets and pathways. It can bind to proteins and enzymes, inhibiting their activity. The compound’s effects are mediated through its ability to interfere with cellular processes, leading to changes in cell function and viability.

Comparison with Similar Compounds

Similar Compounds

    Sodium arsenate: Similar in structure but differs in its oxidation state and reactivity.

    Sodium arsenite: Another arsenic compound with distinct chemical properties and applications.

    Sodium methylarsonate: A methylated derivative with unique biological activities.

Uniqueness

Sodium 2-arsonatoacetate stands out due to its specific chemical structure, which allows it to participate in a variety of reactions and applications. Its unique combination of properties makes it a valuable compound in both research and industrial contexts.

Properties

Molecular Formula

C2H2AsNa3O5

Molecular Weight

249.93 g/mol

IUPAC Name

trisodium;2-arsonatoacetate

InChI

InChI=1S/C2H5AsO5.3Na/c4-2(5)1-3(6,7)8;;;/h1H2,(H,4,5)(H2,6,7,8);;;/q;3*+1/p-3

InChI Key

FXLDTIDAEJIGOF-UHFFFAOYSA-K

Canonical SMILES

C(C(=O)[O-])[As](=O)([O-])[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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